

# Comparative Analysis of CC-90010 (Trotabresib) IC50 Values Across Diverse Cancer Cell Lines

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: CC-90010

Cat. No.: B1574583

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Performance Comparison

This guide provides a comprehensive comparison of the half-maximal inhibitory concentration (IC50) values of **CC-90010** (Trotabresib), a potent and reversible Bromodomain and Extra-Terminal (BET) inhibitor, across a spectrum of cancer cell lines. The data presented herein is intended to offer researchers a clear, quantitative understanding of the compound's in vitro efficacy and to support ongoing drug development efforts.

## Quantitative Efficacy Overview: IC50 Values of CC-90010

The antiproliferative activity of **CC-90010** has been evaluated across various cancer cell lines, demonstrating a range of potencies. The following table summarizes the reported IC50 values, providing a basis for cross-comparison of its activity in different cancer subtypes.

| Cancer Type                         | Cell Line                                             | IC50 (µM)                                                                       |
|-------------------------------------|-------------------------------------------------------|---------------------------------------------------------------------------------|
| Lymphoma                            |                                                       |                                                                                 |
| Burkitt's Lymphoma                  | Raji                                                  | 0.06                                                                            |
| Diffuse Large B-Cell Lymphoma (GCB) | Farage                                                | 0.71 - 3.35                                                                     |
| Diffuse Large B-Cell Lymphoma (ABC) | SU DHL 2                                              | 0.10                                                                            |
| Primary Mediastinal B-Cell Lymphoma | KARPAS-1106P                                          | 0.03                                                                            |
| Glioblastoma/Glioma                 |                                                       |                                                                                 |
| Glioblastoma                        | U-87 MG                                               | Not explicitly for proliferation, but 0.03 for FOSL1 gene expression inhibition |
| Diffuse Midline Glioma              | DIPGXIII, HSJD-DIPG007, SU-DIPGVI, RA055, VUMC-DIPG10 | 0.6 - 7                                                                         |
| Pancreatic Cancer                   |                                                       |                                                                                 |
| Pancreatic Adenocarcinoma           | MIA-PaCa-2                                            | Not explicitly for proliferation, but 0.24 for GLI1 gene expression inhibition  |

## Mechanism of Action: BET Inhibition Signaling Pathway

**CC-90010** functions as a BET inhibitor, targeting the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT). These proteins are epigenetic "readers" that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to specific gene promoters and enhancers, including those of key oncogenes like MYC.

Inhibition of BET proteins by **CC-90010** disrupts this interaction, leading to the downregulation of oncogenic gene expression, ultimately resulting in decreased cell proliferation and tumor growth.

## CC-90010 (Trotabresib) Signaling Pathway



## IC50 Determination Workflow

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Comparative Analysis of CC-90010 (Trotabresib) IC50 Values Across Diverse Cancer Cell Lines]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1574583#comparing-the-ic50-values-of-cc-90010-across-different-cancer-cell-lines>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)